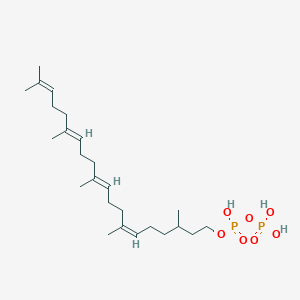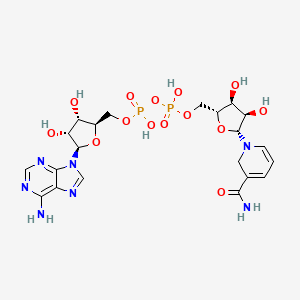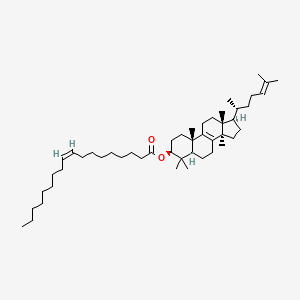
Lanosteryl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanosteryl oleate is a lanosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.
Applications De Recherche Scientifique
Cardiovascular Benefits
Lanosteryl oleate, a compound derived from lanosterol, exhibits significant cardiovascular benefits. In a study by Moghadasian et al. (2016), it was found that phytosteryl oleates, which include compounds like this compound, can lower very-low-density lipoprotein cholesterol (VLDL-C) and increase high-density lipoprotein cholesterol (HDL-C) in apolipoprotein E knockout mice. This result suggests a strong anti-atherogenic activity and potential cardiovascular benefits.
Drug Metabolism and Pharmacokinetics
Research on this compound also extends to its potential in drug development. Aggarwal et al. (2015) Aggarwal et al. (2015) investigated the drug metabolism and pharmacokinetic parameters of this compound, among other compounds. They found that these compounds are metabolically stable, lipophilic, and have potential as drug candidates, though developmental toxicity is a concern.
Antihyperglycemic Activity
In the context of diabetes management, this compound has shown promise. Mosa et al. (2015) Mosa et al. (2015) demonstrated that a lanosteryl triterpene, a category that includes this compound, can significantly reduce blood glucose levels and improve glucose tolerance in diabetic rats. This indicates potential pharmaceutical effects in the management of diabetes mellitus.
Membrane Properties and Sterols
The impact of lanosterol derivatives like this compound on membrane properties has also been studied. Henriksen et al. (2006) Henriksen et al. (2006) explored the effects of different sterols, including lanosterol, on lipid bilayers. Their findings provide insights into the universal behavior of membranes when influenced by sterols, which could be relevant to understanding the role of this compound in biological systems.
Cardioprotective Potential
Additionally, the cardioprotective potential of this compound has been a topic of investigation. Mosa et al. (2016) Mosa et al. (2016) studied a lanosteryl triterpene from Protorhus longifolia and found that it can minimize myocardial injury in hyperlipidemic rats. This suggests its potential use in managing cardiovascular diseases.
Antidiabetic Activity of Lanostene-Type Triterpenoids
Exploring the antidiabetic properties of this compound and related compounds, Bagri et al. (2016) Bagri et al. (2016) isolated lanosteryl triterpenes from Psidium guajava leaves and demonstrated their significant antidiabetic activity. This further reinforces the potential of this compound in diabetes treatment.
Improvement of Glucose Tolerance and Pancreatic Beta Cell Structure
Mabhida et al. (2017) Mabhida et al. (2017) showed that a lanosteryl triterpene can improve glucose tolerance and pancreatic beta cell structure in diabetic rats. This finding is crucial for understanding the therapeutic potential of this compound in type 2 diabetes.
Propriétés
Formule moléculaire |
C48H82O2 |
|---|---|
Poids moléculaire |
691.2 g/mol |
Nom IUPAC |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H82O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h17-18,26,38-39,42-43H,10-16,19-25,27-36H2,1-9H3/b18-17-/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
Clé InChI |
DKYFEOWQCCNWLB-GYZZQDEESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


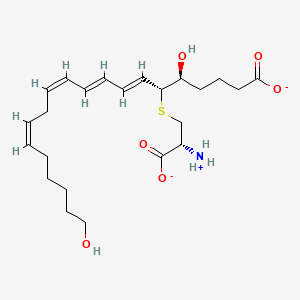
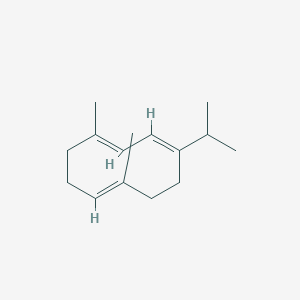
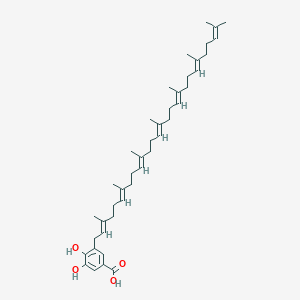
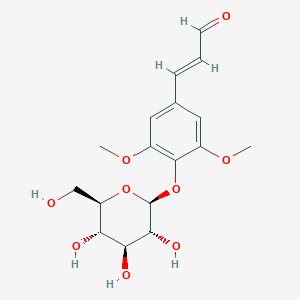
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
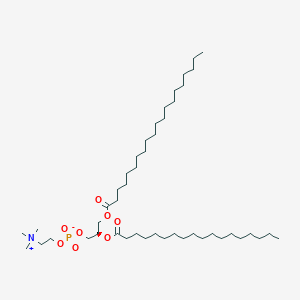


![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
